molecular formula C53H94N2NiO15+ B13391572 1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)

1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)

Cat. No.: B13391572
M. Wt: 1058.0 g/mol
InChI Key: SGYUGEKZSSFUKW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Scientific Research Applications

Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-κO)-3-[(carboxy-κO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato (3-)-κN3,κO1]-, hydrogen (1:1) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-κO)-3-[(carboxy-κO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato (3-)-κN3,κO1]-, hydrogen (1:1) involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-κO)-3-[(carboxy-κO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato (3-)-κN3,κO1]-, hydrogen (1:1) can be compared with other nickelate compounds, such as:

These comparisons highlight the unique structural and functional properties of Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-κO)-3-[(carboxy-κO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato (3-)-κN3,κO1]-, hydrogen (1:1).

Properties

IUPAC Name

2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-di(octadec-9-enoyloxy)propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H92N2O13.Ni.2H2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-50(61)66-43-45(68-52(63)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-67-51(62)39-38-47(56)54-40-34-33-35-46(53(64)65)55(41-48(57)58)42-49(59)60;;;/h17-20,45-46H,3-16,21-44H2,1-2H3,(H,54,56)(H,57,58)(H,59,60)(H,64,65);;2*1H2/q;+3;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYUGEKZSSFUKW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.O.O.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H94N2NiO15+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1058.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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